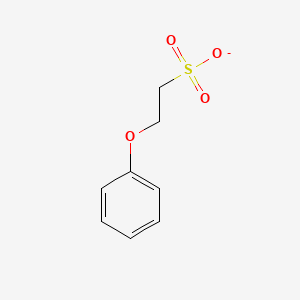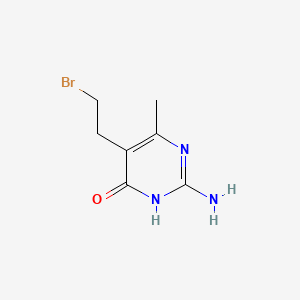
1-(2-Amino-2-oxoethyl)-4-carbamoylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM is a chemical compound with the molecular formula C8H10ClN3O2 It is a pyridinium derivative, which means it contains a pyridine ring with a positive charge on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method is the reaction of 4-carbamoylpyridine with carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM may involve more scalable methods, such as continuous flow synthesis. This approach allows for the continuous addition of reactants and removal of products, improving efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is commonly achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Benzylcarbamoyl-1-methylpyridin-1-ium: This compound has a similar structure but with a benzyl group instead of a carbamoylmethyl group.
1-Benzyl-3-carbamoylpyridinium chloride: Another similar compound with a benzyl group, used in various chemical and biological studies.
Uniqueness
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM is unique due to its specific functional groups and structure. The presence of both carbamoyl and carbamoylmethyl groups provides distinct chemical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from similar compounds.
属性
分子式 |
C8H10N3O2+ |
|---|---|
分子量 |
180.18 g/mol |
IUPAC 名称 |
1-(2-amino-2-oxoethyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)5-11-3-1-6(2-4-11)8(10)13/h1-4H,5H2,(H3-,9,10,12,13)/p+1 |
InChI 键 |
MMEGIBPDTVXIDZ-UHFFFAOYSA-O |
规范 SMILES |
C1=C[N+](=CC=C1C(=O)N)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)


![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)


![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
